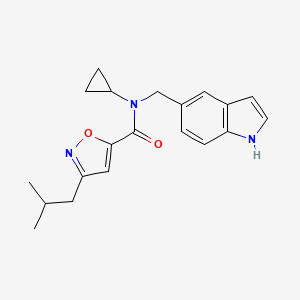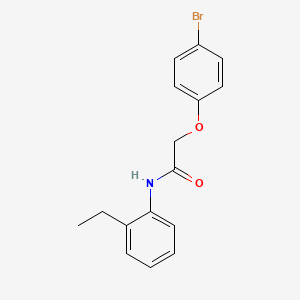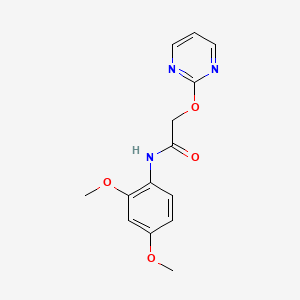
2,4-bis(4-nitrophenyl)-1,3-cyclobutanedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2,4-bis(4-nitrophenyl)-1,3-cyclobutanedicarboxylic acid often involves complex organic reactions. For example, Roose et al. (2010) described the synthesis of related compounds through reactions involving α-cyano-4-nitrostyrene-β-yl acetate, leading to products like Z-2,4-bis(4-nitrophenyl)pentenedinitrile (BPD), which shares structural similarities with the compound of interest (Roose, Anteunis, & Tavernier, 2010).
Molecular Structure Analysis
The molecular structure of compounds akin to this compound can be elucidated through various spectroscopic and crystallographic techniques. For instance, compounds such as 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid have been structurally characterized to understand their conformations and molecular interactions, providing insights into the structural aspects of related compounds (Korp, Bernal, & Fuchs, 1983).
Chemical Reactions and Properties
The chemical reactivity of compounds similar to this compound can be diverse due to the presence of nitrophenyl groups and the cyclobutanedicarboxylic acid moiety. For example, the phenolysis of bis(4-nitrophenyl) carbonate, a compound with structural elements akin to those in the compound of interest, has been studied to understand its reactivity and potential for forming new chemical bonds (Castro, Angel, Arellano, & Santos, 2001).
Eigenschaften
IUPAC Name |
2,4-bis(4-nitrophenyl)cyclobutane-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O8/c21-17(22)15-13(9-1-5-11(6-2-9)19(25)26)16(18(23)24)14(15)10-3-7-12(8-4-10)20(27)28/h1-8,13-16H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMGEYUTZIBOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C2C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-5-sulfobenzoic acid - 2,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine (1:1)](/img/structure/B5608772.png)
![4-[4-(2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5608774.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5608780.png)

![methyl 2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5608788.png)

![N-(4-{[(2,5-dimethyl-3-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5608818.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5608821.png)
![[(3aS*,9bS*)-2-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5608836.png)
![N,N-dimethyl-2-[(thieno[2,3-d]pyrimidin-4-ylamino)methyl]-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5608838.png)

![5-methyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5608840.png)

